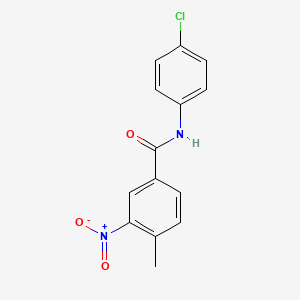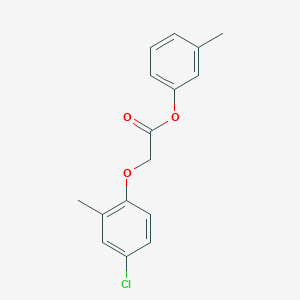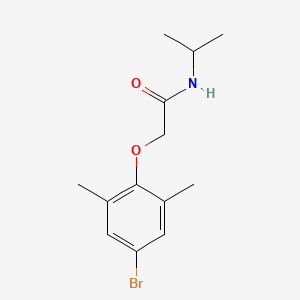![molecular formula C17H24N4O2 B5586003 1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B5586003.png)
1,3,4,6,8-pentamethyl-5-phenylhexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This chemical compound is part of a larger family of pyrimidine derivatives, which have been synthesized and studied for various applications. It falls within the scope of heterocyclic chemistry, a significant area in organic chemistry due to the wide range of applications of these compounds in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrimidine derivatives like this compound often involves the reaction of different precursors under various conditions. For instance, a related compound was synthesized using a reaction between (chlorocarbonyl)phenyl ketene and 5-amino pyrazolones, yielding good yields and providing structural insights through spectral data and theoretical studies (Zahedifar, Razavi, & Sheibani, 2016). Another method involved a one-pot synthesis under microwave-assisted conditions, demonstrating the versatility in synthesizing pyrimido[4,5-d]pyrimidine-2,5-dione derivatives (Dabiri, Arvinnezhad, Khavasi, & Bazgir, 2007).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using various spectroscopic techniques like NMR and X-ray crystallography. For example, the structure of similar compounds was confirmed using NMR spectroscopy and X-ray structural analysis, demonstrating the importance of these techniques in understanding the molecular configuration of such complex molecules (Mieczkowski et al., 2016).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical reactions, depending on their functional groups and structural configuration. For instance, the conversion of similar compounds to antithrombotic derivatives has been studied, showcasing the chemical versatility of these molecules (Furrer, Wágner, & Fehlhaber, 1994).
Physical Properties Analysis
The physical properties of these compounds, such as solubility and melting point, can vary significantly based on their structure. Research has shown a broad range in solubility and permeability coefficients in similar pyrimidine derivatives, reflecting the diversity in their physical characteristics (Jatczak et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, including reactivity and stability, are influenced by their molecular structure. Studies on similar compounds have shown various functionalization reactions and their impact on the overall chemical behavior of these molecules (Girreser, Heber, & Schütt, 2004).
Propriétés
IUPAC Name |
1,3,5,6,8-pentamethyl-4-phenyl-4,4a,5,8a-tetrahydropyrimido[4,5-d]pyrimidine-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-11-13-14(12-9-7-6-8-10-12)19(3)17(23)21(5)15(13)20(4)16(22)18(11)2/h6-11,13-15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKZTBYVXUIROP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(N(C(=O)N(C2N(C(=O)N1C)C)C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-thienylmethyl)benzamide](/img/structure/B5585943.png)
![4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5585949.png)
![2-benzyl-4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5585951.png)

![3-({4-[2-fluoro-4-(methylsulfonyl)phenyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5585959.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5585965.png)
![4-(1-benzyl-1H-imidazol-2-yl)-1-[(5-methyl-2-thienyl)carbonyl]piperidine](/img/structure/B5585966.png)
![5-methoxy-1,3-dimethyl-6-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5585972.png)



![3-({1-[(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]pyrrolidin-3-yl}methyl)benzamide](/img/structure/B5586010.png)

![3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5586023.png)